molecular formula C9H7ClN2O2S B3102893 Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate CAS No. 1427425-98-6

Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate

Cat. No.: B3102893
CAS No.: 1427425-98-6
M. Wt: 242.68 g/mol
InChI Key: ZMVJYPHHTCOCCM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate (CAS: 1427425-98-6) is a benzothiazole derivative with the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol. It is a research-grade compound used primarily in pharmaceutical and biochemical studies, particularly as a precursor for DNA gyrase inhibitors targeting pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . Key properties include:

  • Purity: >97%
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form.
  • Solubility: Requires solvent optimization (e.g., DMSO) and heating/ultrasonication for dissolution.

The compound’s structure features a chloro substituent at position 4 and an amino group at position 2, which are critical for its reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-amino-4-chloro-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVJYPHHTCOCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-amino-4-chlorobenzothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation .
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent, effective against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Drug Development

The unique structure of this compound positions it as a candidate for drug development:

  • Targeting Enzymes : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival. Studies suggest that it may interact with targets involved in metabolic pathways, enhancing its potential as a therapeutic agent .
  • Formulation in Combination Therapies : Its use in combination with other drugs may enhance efficacy and reduce resistance in microbial infections or cancer treatments, making it a valuable addition to existing therapeutic regimens .

Anticancer Studies

A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Antimicrobial Research

In another study focusing on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that it exhibited potent activity, suggesting its potential use as an alternative treatment option for resistant infections .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino and chloro groups allows for interactions with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs differing in substituents at positions 2, 4, or 6:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate -Cl (4), -NH₂ (2) C₉H₇ClN₂O₂S 242.68 High-purity research reagent; DNA gyrase inhibition studies
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15) -OH (4), -NH₂ (2) C₉H₈N₂O₃S 224.23 Synthesized via tert-butyldimethylsilyl protection; derivatizable hydroxyl group
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate (5s3) -OCH₂Pyridine (4), -NH₂ (2) C₁₅H₁₃N₃O₃S 315.35 Antibacterial agent; low synthetic yield (8%)
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate -Cl (2), -CH₃ (4) C₁₀H₈ClNO₂S 241.69 Higher density (1.402 g/cm³); predicted pKa = -0.88
Methyl 2-amino-4-(2-morpholino-1-phenylethoxy)benzo[d]thiazole-6-carboxylate (32s36) -OCH₂Ph-Morpholine (4), -NH₂ (2) C₂₂H₂₄N₄O₄S 440.52 Complex inhibitor synthesis; 66% yield in alkylation

Research Findings and Trends

  • Derivatization Potential: The amino group at position 2 allows for acylations or alkylations, as seen in the synthesis of pyrrole-carboxamide derivatives (e.g., 6s4, 33s59) with improved inhibitory profiles . Alkoxy groups at position 4 (e.g., in 5s3) enable modular drug design but require optimization to balance solubility and steric effects .
  • Comparative Yields: The target compound’s synthesis (via bromination of methyl 4-aminobenzoate) achieves higher yields (~57–79%) compared to alkoxy derivatives, which often suffer from lower yields (8–24%) due to multi-step protection/deprotection strategies .

Biological Activity

Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Amino Group : Located at the 2-position.
  • Chloro Group : Positioned at the 4-position.
  • Carboxylate Group : Found at the 6-position.

This substitution pattern contributes to its biological activity and allows for further modifications, enhancing its potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that compounds within the aminothiazole series, including this compound, exhibit significant antibacterial properties against pathogens such as Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) achieved were sub-micromolar, demonstrating potent bactericidal effects. For instance, one analog showed rapid killing of M. tuberculosis cultures at concentrations as low as 0.625 μM .

Antitumor Activity

This compound has been explored for its anticancer properties. Various studies have shown that thiazole derivatives can inhibit tumor cell proliferation across multiple cancer types. For example, compounds derived from the thiazole scaffold have demonstrated IC50 values in the low micromolar range against several cancer cell lines, including leukemia and breast cancer .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
TH-39K562 (leukemia)0.78Induces apoptosis via caspase activation
Compound XA2780 (ovarian)<1.0Cell cycle arrest in G0/G1 phase
Compound YMCF-7 (breast)1.61Inhibits tubulin polymerization

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting metabolic pathways crucial for pathogen survival and tumor growth.
  • DNA Interaction : Its structure allows for potential interactions with DNA or RNA, disrupting replication and transcription processes in cancer cells.
  • Apoptosis Induction : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Case Study 1: Antimycobacterial Activity

In a study evaluating various aminothiazole derivatives against M. tuberculosis, this compound was part of a series that exhibited remarkable bactericidal activity with an MIC value of less than 0.5 μM. The compound demonstrated selectivity towards mycobacterial species over other bacteria, indicating its potential as a lead compound for anti-tubercular drug development .

Case Study 2: Antitumor Efficacy

In another investigation focused on anticancer properties, this compound derivatives were tested against various cancer cell lines. One derivative showed significant cytotoxicity with an IC50 value of 1.98 µM against A431 cells (human epidermoid carcinoma), suggesting that modifications to the thiazole core can enhance antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination and cyclization. For example, a related fluorinated analog (Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate) was synthesized using bromine and sodium thiocyanate in ethanol, followed by pH adjustment to isolate intermediates . Key factors include:

  • Temperature : Prolonged stirring at 30°C (48 hours) improves cyclization efficiency.
  • Catalysts : Copper bromide (CuBr₂) and tert-butyl peroxide enhance halogenation steps, though yields may remain low (e.g., 24% for brominated derivatives) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients is critical for isolating pure products .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments focus on diagnostic peaks:
  • Methoxy group (δ ~3.8–3.9 ppm) and aromatic protons (δ ~7.4–8.7 ppm) .
  • Chlorine substituents deshield adjacent protons, shifting peaks upfield .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315.07 for pyridine-substituted analogs) .
  • X-ray Crystallography : SHELX programs refine crystal structures, though high-resolution data is required for accurate analysis .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The benzo[d]thiazole scaffold is explored for:

  • Antimicrobial Activity : Derivatives inhibit DNA gyrase in Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Anticancer Potential : Structural analogs (e.g., with pyrrole-carboxamide substituents) show BCL-2 inhibitory activity .
  • Structure-Activity Relationship (SAR) Studies : Modifications at the 4-chloro and 6-carboxylate positions optimize target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare NMR-derived torsion angles with X-ray crystallography results. SHELXL refinement can adjust for discrepancies in bond lengths/angles caused by dynamic disorder .
  • Validation Tools : Use CCDC validation tools to flag outliers in crystallographic data, ensuring compliance with IUCr standards .
  • Case Study : A pyridine-substituted analog showed δ 8.71 ppm (¹H NMR) for aromatic protons, matching crystallographic data after refinement .

Q. What strategies improve the low yields of halogenation and alkylation steps in synthesis?

  • Methodological Answer :

  • Halogenation : Replace Br₂ with N-bromosuccinimide (NBS) in DMF to reduce side reactions. For example, CuBr₂/t-BuONO systems increased bromination efficiency in fluorinated analogs .
  • Alkylation : Use KI as a catalyst in DMF with K₂CO₃ to enhance nucleophilic substitution. A 60°C reaction with 3-(chloromethyl)pyridine achieved 8% yield, scalable via microwave-assisted heating .
  • Solvent Optimization : Switch from ethanol to acetonitrile for better solubility of intermediates .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with DNA gyrase (PDB: 5L8J). Pyridine- and morpholine-substituted derivatives showed improved binding affinity (ΔG = -9.2 kcal/mol) .
  • QSAR Modeling : Correlate Hammett σ values of substituents (e.g., Cl, F) with IC₅₀ values to predict antimicrobial potency .
  • ADMET Prediction : SwissADME evaluates logP (2.1–3.5) and bioavailability scores to prioritize candidates .

Q. What are the challenges in scaling up multi-step syntheses of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Bottlenecks : Low yields in cyclization (20–24%) and purification losses .
  • Solutions :
  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve mixing for bromination steps.
  • Automated Chromatography : Biotage® systems enhance reproducibility in isolating intermediates .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate

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